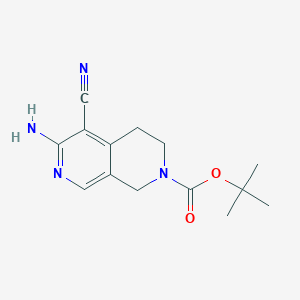

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

説明

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group, and a cyano group attached to a dihydro-naphthyridine ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the tert-butyl ester, amino, and cyano groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield while minimizing waste and energy consumption.

化学反応の分析

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic aqueous conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for deprotection in synthetic pathways:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous HCl/THF mixtures.

-

Example : Deprotection of the tert-butyl group in structurally similar naphthyridines (e.g., compound 1 in ) facilitates further functionalization, such as amide bond formation with cyclobutanecarboxylic acid derivatives .

Reactivity of the Amino Group

The primary amino group at position 6 participates in nucleophilic substitution and condensation reactions:

Acylation and Alkylation

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, coupling with cyclobutanecarboxylic acid using EDCI/HOBt yields biologically active amides .

-

Alkylation : Treatment with alkyl halides or propargylamine introduces alkyl/alkynyl groups, enhancing solubility or enabling click chemistry applications .

Diazotization and Halogenation

-

Bromination : Reaction with tert-butyl nitrite and CuBr₂ in acetonitrile replaces the amino group with bromine via a diazonium intermediate. This method achieved a 44.5% yield in analogous naphthyridines .

Transformations of the Cyano Group

The cyano group at position 5 undergoes hydrolysis or nucleophilic additions:

Hydrolysis to Carboxylic Acid or Amide

-

Acidic Conditions : Hydrolysis with concentrated HCl yields the corresponding carboxylic acid.

-

Basic Conditions : Reaction with hydrogen peroxide in NaOH forms the amide derivative, as demonstrated in related tetrahydro-naphthyridines .

Nucleophilic Additions

-

Reacts with thiols (e.g., 2-mercaptoethanol) under basic conditions to form thioether derivatives, enhancing solubility or enabling conjugation .

Ring Functionalization and Hydrogenation

The dihydro-2,7-naphthyridine core undergoes selective modifications:

Reduction of the Dihydro Ring

-

Catalytic hydrogenation (H₂/Pd-C) saturates the dihydro ring to produce fully hydrogenated derivatives, altering electronic properties for medicinal chemistry applications .

Electrophilic Aromatic Substitution

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

- Recent studies have shown that derivatives of naphthyridine compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate has been evaluated for its potential to inhibit protein kinases that are critical in cancer signaling pathways .

- Antimicrobial Properties

- Cyclic Nucleotide Phosphodiesterase Inhibition

Risk Assessment Tools

The compound's safety profile is being evaluated using innovative risk assessment methodologies. The TOXIN knowledge graph is one such tool that integrates historical animal data with new mechanistic insights to predict the toxicity of cosmetic ingredients, including potential hepatotoxic effects related to compounds similar to this compound . This approach emphasizes the importance of non-animal testing methods in toxicology.

Case Studies

- Liver Toxicity Assessment

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several organic reactions involving amines and cyano compounds. The versatility in its synthesis allows for the development of various derivatives with potentially enhanced pharmacological properties .

Summary Table of Applications

作用機序

The mechanism of action of tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- Tert-butyl 6-amino-5-cyano-3,4-dihydro-2,7-naphthyridine-2-carboxylate

- Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-quinoline-2-carboxylate

- Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-pyridine-2-carboxylate

Uniqueness

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

生物活性

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Research indicates that compounds with naphthyridine structures often exhibit diverse biological activities. The biological activity of tert-butyl 6-amino-5-cyano derivatives is primarily attributed to their ability to interact with various biological targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cellular signaling pathways, which may contribute to their anti-proliferative effects .

- Antimicrobial Activity : Some naphthyridine derivatives demonstrate significant antimicrobial properties, potentially through interference with bacterial DNA synthesis .

- Cytotoxic Effects : The compound may exhibit cytotoxicity against various cancer cell lines, although specific IC50 values for this compound remain to be fully elucidated.

Antimalarial Activity

A study on related naphthyridine compounds revealed their potential as dual inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K) and host hemoglobin degradation pathways. These compounds demonstrated efficacy against drug-resistant strains of malaria in vitro and in vivo, suggesting a promising therapeutic avenue for malaria treatment .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this class of compounds on various cancer cell lines. For instance, derivatives were tested against murine P388 leukemia and Lewis lung carcinoma, showing IC50 values below 10 nM for some derivatives . This indicates a strong potential for further development into anticancer agents.

Case Study 1: Antimalarial Efficacy

A representative compound from a series of naphthyridines was evaluated for its antimalarial activity in humanized NSG mice. The study found significant inhibition of Plasmodium growth with minimal off-target effects on human kinases, indicating a favorable safety profile .

Case Study 2: Cytotoxicity in Cancer Models

Another study investigated the cytotoxic effects of various naphthyridine derivatives against colon cancer models. A specific derivative exhibited curative effects at a dose of 1.8 mg/kg in vivo, demonstrating the potential for these compounds as effective cancer therapeutics .

Research Findings Summary Table

| Compound Name | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| Tert-butyl 6-amino-5-cyano derivative | Antimalarial | <100 | Plasmodium falciparum PI4K |

| Naphthyridine derivative | Cytotoxicity | <10 | P388 leukemia cells |

| Naphthyridine derivative | Antimicrobial | N/A | Bacterial DNA synthesis |

特性

IUPAC Name |

tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-5-4-10-9(8-18)7-17-12(16)11(10)6-15/h7H,4-5,8H2,1-3H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQZSEMFTQYABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=NC=C2C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138423-88-6 | |

| Record name | tert-butyl 6-amino-5-cyano-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。